Cas no 2741296-19-3 (N-[[(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine)
N-[[(1R,2R)-2-(1-Metilpirazol-4-il)ciclopropil]metil]ciclopropanammina è un composto chirale caratterizzato da una struttura ciclopropilica e un gruppo pirazolico metilato. La sua configurazione stereochimica (1R,2R) conferisce specificità nell'interazione con target biologici, rendendolo potenzialmente utile in applicazioni farmaceutiche, come modulatore selettivo di recettori o enzimi. La presenza del gruppo pirazolico migliora la solubilità e la stabilità metabolica, mentre i gruppi ciclopropilici contribuiscono alla rigidità strutturale, favorendo un legame più preciso con i siti attivi. Questo composto è particolarmente rilevante nella ricerca di nuovi farmaci, grazie alla sua capacità di combinare proprietà farmacocinetiche ottimizzate con un'elevata selettività.
2741296-19-3 structure
Product Name:N-[[(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine
Numero CAS:2741296-19-3
MF:C11H17N3
MW:191.272782087326
CID:6163054
PubChem ID:137942717
Update Time:2025-07-21
N-[[(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-[[(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine
- EN300-6740890
- rac-N-{[(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]methyl}cyclopropanamine
- 2741296-19-3
- 2287238-12-2
-
- Inchi: 1S/C11H17N3/c1-14-7-9(6-13-14)11-4-8(11)5-12-10-2-3-10/h6-8,10-12H,2-5H2,1H3/t8-,11+/m0/s1
- Chiave InChI: MMUNACSUPDAGOW-GZMMTYOYSA-N
- Sorrisi: N(C1CC1)C[C@@H]1C[C@H]1C1C=NN(C)C=1
Proprietà calcolate
- Massa esatta: 191.142247555g/mol
- Massa monoisotopica: 191.142247555g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 4
- Complessità: 215
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.8
- Superficie polare topologica: 29.8Ų
N-[[(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6740890-0.05g |
rac-N-{[(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]methyl}cyclopropanamine |
2741296-19-3 | 95.0% | 0.05g |
$226.0 | 2025-03-13 | |
| Enamine | EN300-6740890-0.1g |
rac-N-{[(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]methyl}cyclopropanamine |
2741296-19-3 | 95.0% | 0.1g |
$337.0 | 2025-03-13 | |
| Enamine | EN300-6740890-0.25g |
rac-N-{[(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]methyl}cyclopropanamine |
2741296-19-3 | 95.0% | 0.25g |
$481.0 | 2025-03-13 | |
| Enamine | EN300-6740890-0.5g |
rac-N-{[(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]methyl}cyclopropanamine |
2741296-19-3 | 95.0% | 0.5g |
$758.0 | 2025-03-13 | |
| Enamine | EN300-6740890-1.0g |
rac-N-{[(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]methyl}cyclopropanamine |
2741296-19-3 | 95.0% | 1.0g |
$971.0 | 2025-03-13 | |
| Enamine | EN300-6740890-2.5g |
rac-N-{[(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]methyl}cyclopropanamine |
2741296-19-3 | 95.0% | 2.5g |
$1903.0 | 2025-03-13 | |
| Enamine | EN300-6740890-5.0g |
rac-N-{[(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]methyl}cyclopropanamine |
2741296-19-3 | 95.0% | 5.0g |
$2816.0 | 2025-03-13 | |
| Enamine | EN300-6740890-10.0g |
rac-N-{[(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]methyl}cyclopropanamine |
2741296-19-3 | 95.0% | 10.0g |
$4176.0 | 2025-03-13 | |
| 1PlusChem | 1P027ZYC-50mg |
rac-N-{[(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]methyl}cyclopropanamine, trans |
2741296-19-3 | 95% | 50mg |
$332.00 | 2024-05-07 | |
| 1PlusChem | 1P027ZYC-100mg |
rac-N-{[(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]methyl}cyclopropanamine, trans |
2741296-19-3 | 95% | 100mg |
$479.00 | 2024-05-07 |
N-[[(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine Letteratura correlata
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
2741296-19-3 (N-[[(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti